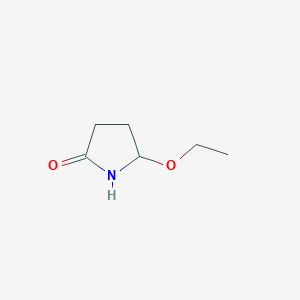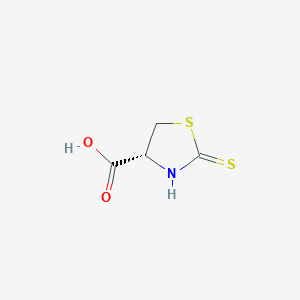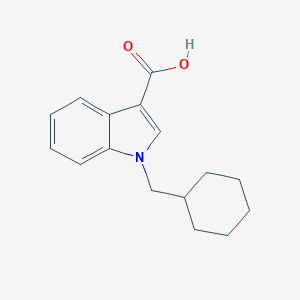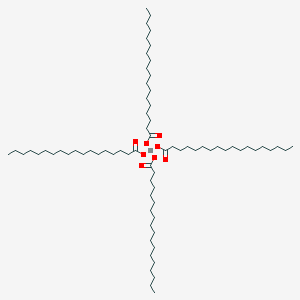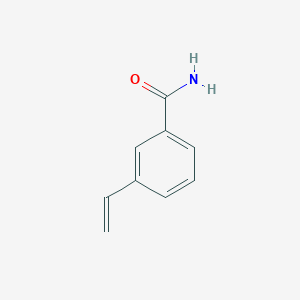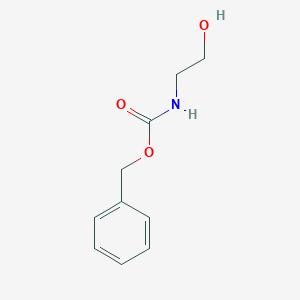
ベンジル N-(2-ヒドロキシエチル)カルバメート
概要
説明
Benzyl N-(2-hydroxyethyl)carbamate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.215 g/mol . . This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2-hydroxyethyl group. It is a white solid that is soluble in organic solvents and moderately soluble in water .
科学的研究の応用
Benzyl N-(2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protected form of ammonia in the synthesis of primary amines.
Biology: It serves as an intermediate in the synthesis of various biologically active compounds.
Industry: It is used in the development of advanced materials, such as UV-absorbing monomers.
作用機序
Target of Action
Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .
Mode of Action
The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .
Biochemical Pathways
The biochemical pathways affected by Benzyl N-(2-hydroxyethyl)carbamate are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .
Pharmacokinetics
It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .
Result of Action
The result of the action of Benzyl N-(2-hydroxyethyl)carbamate is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .
Action Environment
The action of Benzyl N-(2-hydroxyethyl)carbamate can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation
準備方法
Benzyl N-(2-hydroxyethyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-aminoethanol . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product after purification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Benzyl N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Benzyl N-(2-hydroxyethyl)carbamate can be compared with other similar compounds, such as:
Benzyl carbamate: Similar in structure but lacks the 2-hydroxyethyl group.
N-Boc-ethanolamine: Contains a tert-butoxycarbonyl group instead of a benzyl group.
The uniqueness of Benzyl N-(2-hydroxyethyl)carbamate lies in its specific functional groups, which provide distinct reactivity and applications in various fields.
特性
IUPAC Name |
benzyl N-(2-hydroxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGINAGERRNGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299690 | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77987-49-6 | |
| Record name | 77987-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-hydroxyethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
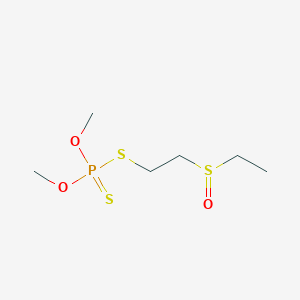

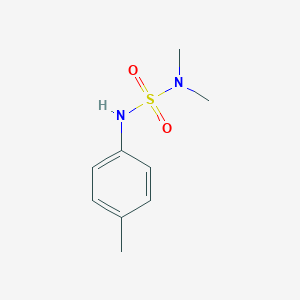
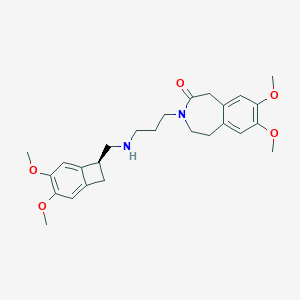

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)
